

# Mitigating High Attrition in Carisbamate Clinical Trials: A Technical Support Resource

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High participant attrition rates in clinical trials can significantly impact study validity, timelines, and costs. In the development of **Carisbamate**, an investigational antiepileptic drug, managing participant dropout is crucial for a comprehensive understanding of its efficacy and safety. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during **Carisbamate** clinical trials.

# Attrition Rate Summary in Carisbamate Adjunctive Therapy Trials for Drug-Resistant Focal Epilepsy

A Cochrane systematic review of four double-blind, randomized controlled trials (NCT00228969, NCT00740623, NCT00425282, NCT00433667) involving 2211 participants highlighted notable withdrawal rates, particularly at higher dosages of **Carisbamate**.[1] The table below summarizes the reported attrition rates from two of these trials.

Clinical Trial	Carisbamate Dosage	Participant Withdrawal Rate
Faught 2008	800 mg/day	20% (22/108)
1600 mg/day	36% (38/106)	
Halford 2011	800 mg/day	20% (36/180)
1200 mg/day	31% (56/182)	



These figures underscore the importance of proactive management of adverse events to improve participant retention.

## **Troubleshooting Guides and FAQs**

This section addresses specific issues that may lead to participant dropout in a question-and-answer format.

### **Issue 1: Management of Dizziness and Somnolence**

Question: A significant number of participants are reporting dizziness and somnolence. What steps can be taken to manage these adverse events and prevent study withdrawal?

Answer: Dizziness and somnolence are among the most frequently reported side effects leading to attrition in **Carisbamate** trials.[1] A multi-faceted approach is recommended:

- Dose Titration: A slow and flexible dose titration schedule at the initiation of treatment can help mitigate the onset and severity of these central nervous system (CNS) side effects.
- Symptom Education: Proactively educate participants about the possibility of these side effects and provide them with management strategies. This can include advising them to avoid activities requiring high alertness, such as driving or operating heavy machinery, until the effects of the medication are known.
- Timing of Dosing: Suggest administering the evening dose closer to bedtime to minimize the impact of peak-dose somnolence on daily activities.
- Symptomatic Management: For dizziness, advise participants to make slow movements when changing positions (e.g., from sitting to standing). For persistent somnolence, a thorough evaluation to rule out other contributing factors is warranted.

## **Issue 2: Lack of Perceived Efficacy**

Question: Some participants are considering withdrawal due to a perceived lack of improvement in seizure frequency. How can this be addressed?

Answer: Managing participant expectations and ensuring they understand the nature of clinical trials is key.



- Informed Consent and Education: The informed consent process should clearly explain the possibility of being in a placebo group and that the efficacy of the investigational drug is not guaranteed.[2][3]
- Seizure Diary Review: Regularly review seizure diaries with participants to objectively
  assess seizure frequency. Sometimes, a reduction in seizure severity or duration may not be
  immediately apparent to the participant but can be identified through careful review.
- Focus on Overall Well-being: Inquire about other aspects of their quality of life that may have improved, such as cognitive function or mood, which can be secondary benefits of treatment.
- Reinforce Study Importance: Remind participants of the vital role they play in advancing epilepsy research, regardless of their individual treatment outcome.

### **Issue 3: Protocol Adherence and Study Burden**

Question: Participants are finding it difficult to adhere to the study protocol, citing the burden of frequent site visits and complex procedures. What strategies can be implemented to reduce this burden?

Answer: Simplifying study protocols and providing adequate support can significantly improve retention.

- Flexible Scheduling: Offer flexible appointment times to accommodate participants' work and personal schedules.
- Logistical Support: Provide assistance with transportation to and from the study site, or offer reimbursement for travel expenses.
- Clear Communication: Ensure all study-related instructions are clear and easy to understand. Provide participants with a clear schedule of visits and procedures.
- Remote Monitoring: Where feasible, incorporate remote monitoring technologies to reduce the number of required in-person visits.

## **Experimental Protocols**



## Protocol for the Assessment and Management of Dizziness

- Initial Assessment:
  - Administer a standardized dizziness handicap inventory at baseline and regular intervals.
  - Conduct a thorough medical history to identify any pre-existing conditions that could contribute to dizziness.
  - Perform a physical examination, including orthostatic vital signs.
- Intervention:
  - If dizziness is reported, assess its timing in relation to drug administration.
  - Consider a temporary dose reduction with a plan for slower re-titration.
  - Provide education on fall prevention strategies.
  - For persistent or severe dizziness, refer the participant to a neurologist or otolaryngologist for further evaluation.

## Protocol for the Assessment and Management of Somnolence

- Initial Assessment:
  - Utilize the Epworth Sleepiness Scale to quantify daytime sleepiness at baseline and follow-up visits.
  - Review the participant's sleep hygiene and inquire about other potential causes of fatigue.
- Intervention:
  - Advise on optimizing sleep hygiene, including maintaining a regular sleep schedule and creating a restful sleep environment.

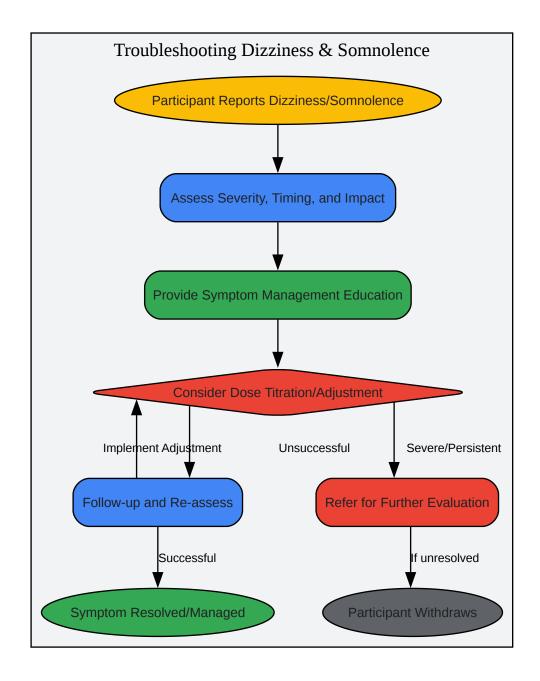


- Suggest adjusting the timing of the evening dose of Carisbamate.
- If somnolence significantly impacts daily functioning, a dose adjustment may be necessary.
- In cases of persistent and severe somnolence, consider a formal sleep study to rule out underlying sleep disorders.[4]

## **Visualizing Workflows and Relationships**

The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in managing attrition in **Carisbamate** clinical trials.

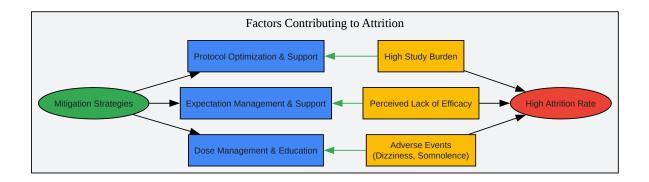




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Caption: Workflow for managing dizziness and somnolence.





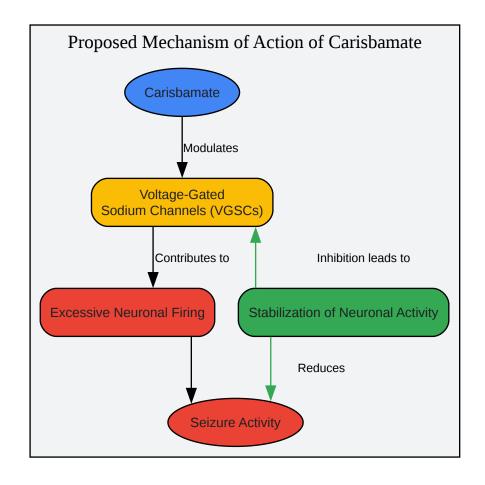
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Caption: Logical relationship of attrition factors and mitigation.

## **Carisbamate Signaling Pathway**

While the precise mechanism of action of **Carisbamate** is not fully understood, it is believed to modulate voltage-gated sodium channels.[5][6] This action helps to stabilize neuronal activity and prevent the excessive neuronal firing that leads to seizures.[5]





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Caption: Proposed signaling pathway for **Carisbamate**.

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